REACTION_CXSMILES
|
[CH2:1](B1C2CCCC1CCC2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.I[C:18]1[CH:19]=[CH:20][C:21]([NH2:24])=[N:22][CH:23]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].CC(C1C=C(C(C)C)C(C2C=CC=CC=2P(C2CCCCC2)C2CCCCC2)=C(C(C)C)C=1)C>O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[CH2:1]([C:18]1[CH:19]=[CH:20][C:21]([NH2:24])=[N:22][CH:23]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4.5,8.9.10.11.12|
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Name
|
|
Quantity
|
12727 μL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)B1C2CCCC1CCC2
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Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
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IC=1C=CC(=NC1)N
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Name
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potassium phosphate
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Quantity
|
2026 mg
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
61 mg
|
Type
|
reactant
|
Smiles
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CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C
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Name
|
|
Quantity
|
58 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
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Details
|
the resulting solution was stirred 10 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The vial was flushed with argon gas
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Type
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CUSTOM
|
Details
|
sealed
|
Type
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ADDITION
|
Details
|
The crude mixture was diluted with EtOAc
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Type
|
WASH
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Details
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the resulting solution was sequentially washed with 1M NaOH and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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ADDITION
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Details
|
concentrated aqueous HCl (0.30 mL) was added
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Type
|
ADDITION
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Details
|
Solid NaOH (120 mg) was then added
|
Type
|
CONCENTRATION
|
Details
|
the resulting solution was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification of the product (ISCO, 12 g, 0-10% MeOH/CH2Cl2)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1C=CC(=NC1)N
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |